methyl 3-amino-3-phenylpentanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3-phenylpentanoate hydrochloride typically involves the esterification of 3-amino-3-phenylpentanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the temperature maintained between 50-70°C .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-3-phenylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-amino-3-phenylpentanoate hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical drugs.
Industry: It is employed in the production of catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-phenylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
- Methyl 3-amino-3-phenylpropanoate hydrochloride
- Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride
- Methyl 3-amino-3-(2,6-dimethylphenyl)propanoate hydrochloride
Comparison: Methyl 3-amino-3-phenylpentanoate hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications .
Biological Activity
Methyl 3-amino-3-phenylpentanoate hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H14ClNO2 and features both an amino group and an ester functional group, which contribute to its reactivity and biological interactions. The presence of the phenyl group enhances its lipophilicity, which is crucial for membrane permeability and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Modulation : The compound acts as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. For example, studies have shown that it can affect enzyme-substrate interactions, which are critical in drug metabolism and pharmacokinetics.
- Receptor Binding : The amino group can form hydrogen bonds with receptor sites, facilitating binding to neurotransmitter receptors or other protein targets. This property is essential for its potential use in neuropharmacology.
- Chemical Reactivity : this compound can undergo various chemical transformations, such as oxidation and reduction, leading to the formation of bioactive derivatives that may exhibit enhanced therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation.
- Analgesic Properties : Its potential as an analgesic has been explored in various models, indicating possible effectiveness in pain management.
- Neuroprotective Effects : Similar compounds have shown neuroprotective activity, suggesting that this compound could influence neurotransmitter dynamics and protect against neuronal damage.
Study on Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound was administered intraperitoneally at varying dosages (10 mg/kg, 20 mg/kg, 50 mg/kg), and results showed a significant reduction in edema compared to the control group. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Dosage (mg/kg) | Edema Reduction (%) |
---|---|
Control | 0 |
10 | 25 |
20 | 45 |
50 | 70 |
Neuroprotective Study
In another study focusing on neuroprotection, this compound was tested against oxidative stress-induced neuronal cell death. The compound demonstrated a dose-dependent protective effect on neuronal cells exposed to hydrogen peroxide.
Concentration (µM) | Cell Viability (%) |
---|---|
Control | 100 |
10 | 80 |
25 | 65 |
50 | 40 |
Properties
IUPAC Name |
methyl 3-amino-3-phenylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-12(13,9-11(14)15-2)10-7-5-4-6-8-10;/h4-8H,3,9,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGKWBUMQVSEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)OC)(C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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